

Comparative study of the electronic effects of nitro groups in dinitrobenzaldehydes

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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

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A Comparative Analysis of Electronic Effects in Dinitrobenzaldehydes

A comprehensive guide for researchers and drug development professionals on the distinct electronic properties of dinitrobenzaldehyde isomers, supported by experimental data and detailed methodologies.

The substitution pattern of nitro groups on a benzaldehyde framework profoundly influences its electronic characteristics, reactivity, and potential applications in medicinal chemistry and materials science. This guide provides a comparative study of the electronic effects of nitro groups in three key dinitrobenzaldehyde isomers: 2,4-dinitrobenzaldehyde, **2,6-dinitrobenzaldehyde**, and 3,5-dinitrobenzaldehyde. By examining spectroscopic data and acidity constants, we can elucidate the interplay of inductive and resonance effects exerted by the nitro substituents.

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro groups can be quantitatively assessed through various analytical techniques. The following tables summarize key experimental data that highlight the differences between the dinitrobenzaldehyde isomers.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) in DMSO- d_6

Isomer	Aldehyde Proton (CHO)	Aromatic Protons
2,4-Dinitrobenzaldehyde	~10.11	H3: ~8.85, H5: ~8.61, H6: ~8.24
2,6-Dinitrobenzaldehyde	Not explicitly found	Not explicitly found
3,5-Dinitrobenzaldehyde	~10.13	H2, H6: ~9.08, H4: ~8.85

Note: Specific assignments for all aromatic protons of **2,6-dinitrobenzaldehyde** were not readily available in the searched literature.

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) in DMSO- d_6 [1]

Isomer	Carbonyl Carbon (C=O)	Aromatic Carbons
2,4-Dinitrobenzaldehyde	187.3 (solid state)	Not explicitly found
2,6-Dinitrobenzaldehyde	188.9	Not explicitly found
3,5-Dinitrobenzaldehyde	193.1	C1: ~139.7, C2,C6: ~130.0, C3,C5: Not found, C4: Not found

Note: A complete set of comparable ^{13}C NMR data in the same solvent for all isomers was not available in the searched literature. The value for 2,4-dinitrobenzaldehyde is from a solid-state measurement.

Table 3: FT-IR Spectroscopy Data

Isomer	C=O Stretching Frequency (cm^{-1})
2,4-Dinitrobenzaldehyde	~1700
2,6-Dinitrobenzaldehyde	Not explicitly found
3,5-Dinitrobenzaldehyde	Not explicitly found

Note: Specific C=O stretching frequencies for 2,6- and 3,5-dinitrobenzaldehyde were not found in the searched literature. The value for 2,4-dinitrobenzaldehyde is a general approximation.

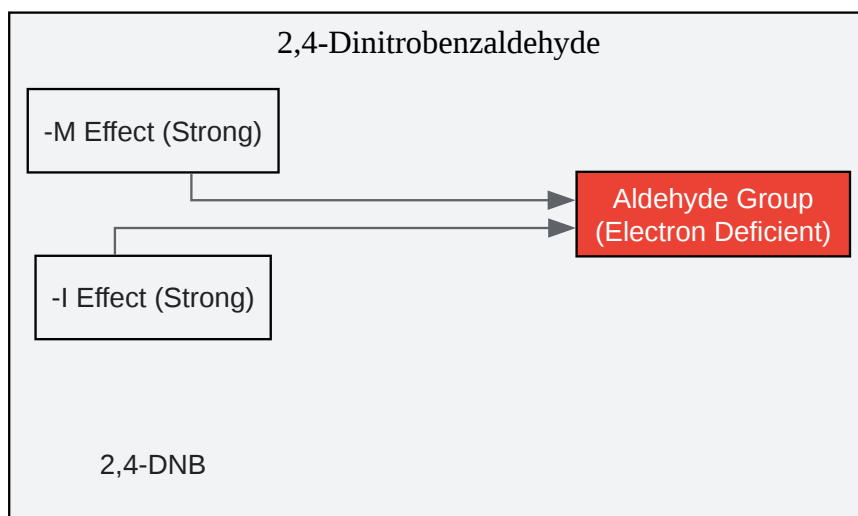
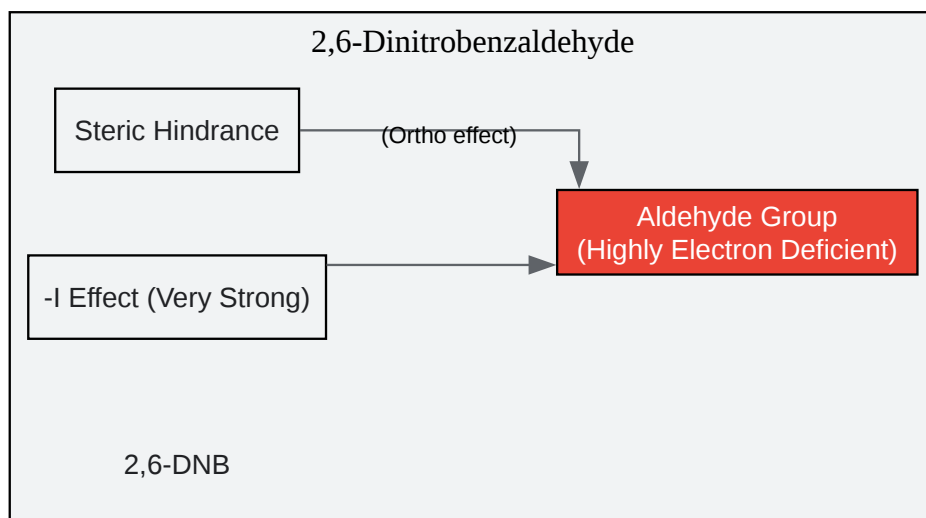
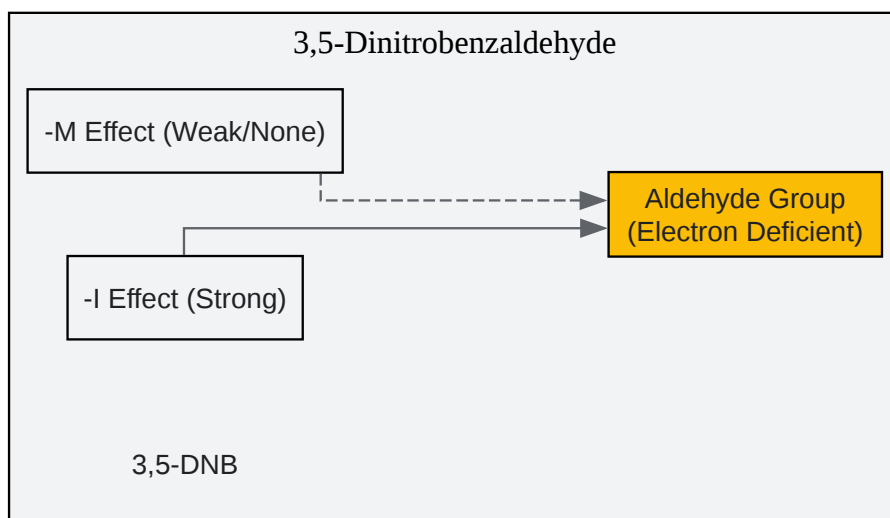
Table 4: Acidity of Corresponding Dinitrobenzoic Acids (pKa in water)

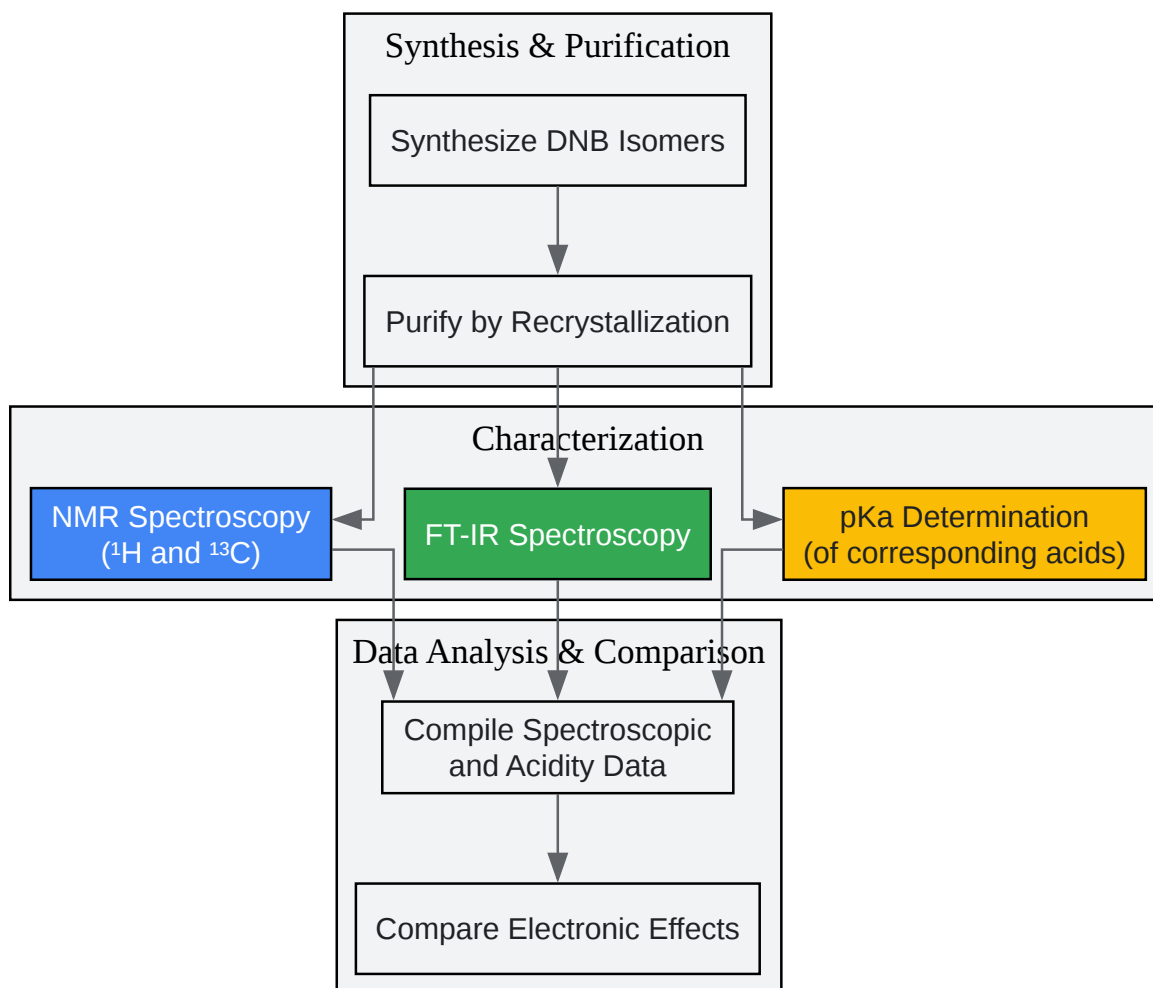
Corresponding Dinitrobenzoic Acid	pKa
2,4-Dinitrobenzoic Acid	Not explicitly found
2,6-Dinitrobenzoic Acid	Not explicitly found
3,5-Dinitrobenzoic Acid	2.82

Note: The pKa values of the corresponding dinitrobenzoic acids serve as an indicator of the electron-withdrawing strength of the nitro groups in the respective positions.

Interpretation of Electronic Effects

The positioning of the electron-withdrawing nitro groups dictates the extent of their influence on the aldehyde functionality. This is a combination of the through-bond inductive effect (-I) and the through-space resonance effect (-M).





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References

- 1. 2,6-Dinitrobenzaldehyde | C₇H₄N₂O₅ | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]

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